4-Amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one
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Overview
Description
Emtricitabine sulfoxide is a metabolite of emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI) used primarily in the treatment and prevention of HIV infection. Emtricitabine sulfoxide is formed through the oxidation of emtricitabine and retains some of the pharmacological properties of its parent compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of emtricitabine sulfoxide typically involves the oxidation of emtricitabine. Common oxidizing agents used in this process include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of emtricitabine sulfoxide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the reaction and purify the final product .
Chemical Reactions Analysis
Types of Reactions
Emtricitabine sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert emtricitabine sulfoxide to emtricitabine sulfone.
Reduction: Reduction reactions can revert emtricitabine sulfoxide back to emtricitabine.
Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Emtricitabine sulfone.
Reduction: Emtricitabine.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Emtricitabine sulfoxide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of emtricitabine and its metabolites.
Biology: Studied for its role in the metabolic pathways of emtricitabine.
Medicine: Investigated for its pharmacokinetic properties and potential therapeutic effects.
Industry: Used in the quality control of pharmaceutical formulations containing emtricitabine
Mechanism of Action
Emtricitabine sulfoxide, like its parent compound emtricitabine, inhibits the activity of HIV-1 reverse transcriptase. This enzyme is crucial for the replication of the HIV virus. By incorporating into the viral DNA, emtricitabine sulfoxide causes chain termination, thereby preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
Lamivudine: Another NRTI with a similar mechanism of action.
Zidovudine: An NRTI used in combination with other antiretrovirals.
Tenofovir: Often used in combination with emtricitabine for HIV treatment.
Uniqueness
Emtricitabine sulfoxide is unique due to its specific metabolic pathway and the presence of a sulfoxide group, which can undergo further chemical transformations. This makes it a valuable compound for studying the pharmacokinetics and pharmacodynamics of emtricitabine .
Properties
IUPAC Name |
4-amino-5-fluoro-1-[2-(hydroxymethyl)-3-oxo-1,3-oxathiolan-5-yl]pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3O4S/c9-4-1-12(8(14)11-7(4)10)5-3-17(15)6(2-13)16-5/h1,5-6,13H,2-3H2,(H2,10,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOMZPWPIDCLMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(S1=O)CO)N2C=C(C(=NC2=O)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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